molecular formula C11H11NO B1633238 1,6-Dimethylquinolin-4(1H)-one

1,6-Dimethylquinolin-4(1H)-one

Cat. No.: B1633238
M. Wt: 173.21 g/mol
InChI Key: RJNMJZIYVQHERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dimethylquinolin-4(1H)-one (CAS Number: 325856-06-2) is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It belongs to the important class of 4-quinolones, which are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . Quinolone derivatives, including 4-quinolones like this compound, are extensively investigated for their exceptional pharmacological potential. Research highlights their significance in developing new therapeutic agents with antibacterial, antimalarial, antitrypanosomal, antileishmanial, antiviral, and anticancer activities . The versatility of the quinolone core structure makes it a valuable building block for medicinal chemists aiming to address emerging challenges such as antibiotic resistance . This compound serves as a key synthetic intermediate and pharmacophore in organic and medicinal chemistry research. It can be synthesized through various methods, including a domino reaction protocol involving dicarbonyl compounds, aniline derivatives, and triethyl orthoformate . Another cited synthetic route achieves a high yield of approximately 92% . This compound is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this chemical with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1,6-dimethylquinolin-4-one

InChI

InChI=1S/C11H11NO/c1-8-3-4-10-9(7-8)11(13)5-6-12(10)2/h3-7H,1-2H3

InChI Key

RJNMJZIYVQHERE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C=CC2=O)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C=CC2=O)C

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography of 1,6-Dimethylquinolin-4(1H)-one and Analogs

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystal. cam.ac.ukstanford.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing bond lengths, angles, and intermolecular interactions. iucr.orgresearchgate.netiucr.org

Table 1: Crystal Data for 2,6-Dimethylquinolin-4(1H)-one. nih.govrsc.org
ParameterValue
Chemical FormulaC₁₁H₁₁NO
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature293 K

The structure of 2,6-dimethylquinolin-4(1H)-one is notably planar. nih.govrsc.org The dihedral angle, which measures the angle between the planes of the two fused rings (the benzene (B151609) and pyridinone rings), is reported to be a mere 2(1)°. nih.govrsc.org This indicates that the bicyclic quinolinone core is nearly flat. This planarity is a common feature in many quinolone systems and is crucial for understanding potential π-π stacking interactions within the crystal lattice. For comparison, the quinolyl moiety in 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one also shows a very small dihedral angle of 0.28(7)° between its fused rings. brieflands.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of this compound, distinct signals are expected for the two methyl groups and the protons on the aromatic rings. Based on data from analogous structures, the chemical shifts can be predicted. bhu.ac.in

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom typically appear as a singlet in the range of δ 3.5-4.0 ppm.

Aromatic Methyl Protons (C₆-CH₃): The protons of the methyl group at the C-6 position are expected to resonate as a singlet further upfield, generally around δ 2.3-2.5 ppm. For example, the C₆-CH₃ protons in 4-methoxy-6-methyl-1H-quinolin-2-one appear at δ 2.42 ppm. mdpi.com

Aromatic Protons (Ar-H): The protons on the quinolinone ring system typically appear in the downfield region of the spectrum, from δ 7.0 to 8.5 ppm. rsc.org Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) depend on their position and the nature of adjacent substituents.

Table 2: Representative ¹H NMR Chemical Shifts for Protons in this compound Analogs.
Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
N-CH₃~3.7Singlet
C₆-CH₃~2.4Singlet
Aromatic H7.0 - 8.5Multiplet

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. mdpi.com Each non-equivalent carbon atom in this compound gives a distinct signal, and their chemical shifts are characteristic of their electronic environment. bhu.ac.in

Carbonyl Carbon (C=O): The C-4 carbonyl carbon is the most deshielded carbon in the structure, typically resonating far downfield in the range of δ 170-180 ppm.

Aromatic and Olefinic Carbons: The carbons of the benzene ring and the C-2 and C-3 carbons of the pyridinone ring appear in the δ 110-150 ppm region. The specific shifts are influenced by the substituents on the rings.

Methyl Carbons: The N-methyl carbon (N-CH₃) is expected around δ 30-40 ppm, while the aromatic methyl carbon (C₆-CH₃) typically appears further upfield, around δ 20-25 ppm.

Table 3: General ¹³C NMR Chemical Shift Ranges for the Quinolinone Skeleton.
Carbon TypeExpected Chemical Shift (δ, ppm)
C=O (C-4)170 - 180
Aromatic/Olefinic C110 - 150
N-CH₃30 - 40
Aromatic CH₃20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the definitive structural elucidation of complex molecules like this compound. Techniques such as COSY, HSQC (or HMQC), and HMBC provide through-bond correlation data that allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. rsc.orgsorbonne-universite.fr

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com For this compound, COSY spectra would confirm the connectivity of the aromatic protons on the benzene ring. For instance, the proton at position 5 (H-5) would show a correlation to the proton at position 7 (H-7), and H-7 would, in turn, show a correlation to H-8, establishing their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.comyoutube.com This is crucial for assigning the signals of protonated carbons. For example, the proton signal for the N-methyl group would correlate to its corresponding carbon signal, and the same would apply to the C6-methyl group and the various aromatic C-H groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful of these techniques for skeletal elucidation, as it reveals correlations between protons and carbons over two to three bonds (²J and ³J couplings). emerypharma.comyoutube.com This technique is vital for identifying and assigning quaternary (non-protonated) carbons. In this compound, key HMBC correlations would include:

The protons of the N-methyl group showing a correlation to the carbonyl carbon (C-4) and the C-2 carbon.

The protons of the C6-methyl group showing correlations to C-5, C-6, and C-7.

The H-5 proton showing correlations to the critical quaternary carbon C-4 and the carbonyl carbon C-4.

The proton at C-2 showing correlations to the carbonyl carbon C-4 and the quaternary carbon C-8a.

These combined 2D NMR techniques provide a comprehensive and interlocking network of correlations that fully validates the assigned structure of the molecule. nih.gov

Solvent Effects on NMR Spectra

The choice of deuterated solvent can significantly influence the chemical shifts (δ) observed in NMR spectra due to variations in solvent polarity, aromaticity, and hydrogen-bonding capabilities. unn.edu.ngresearchgate.net Comparing the NMR spectra of quinolone derivatives in different solvents, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), often reveals notable shifts. tandfonline.comnih.gov

Table 1: Anticipated Solvent-Induced Chemical Shifts for Selected Protons

ProtonExpected Shift in CDCl₃ (ppm)Expected Shift in DMSO-d₆ (ppm)Reason for Shift
N-CH₃Slightly upfieldSlightly downfieldInteraction with polar solvent
H-5UpfieldDownfieldProximity to polar C=O group
C6-CH₃Less affectedLess affectedRemote from primary polar center

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of Carbonyl (C=O) and Imine (C=N) Stretching Frequencies

The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration. spectroscopyonline.com For 4-quinolone systems, this peak typically appears in the region of 1620-1650 cm⁻¹ . The position is lower than that of a typical acyclic ketone (around 1715 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic ring and the nitrogen atom's lone pair, which decreases the double-bond character of the C=O bond. pg.edu.pl

Identification of Methyl and Aromatic Group Vibrations

The IR spectrum also provides clear evidence for the methyl and aromatic components of the molecule.

Methyl Group Vibrations: The C-H bonds of the two methyl groups (N-CH₃ and C₆-CH₃) give rise to stretching vibrations in the region of 2855-2962 cm⁻¹ . spectroscopyonline.com

Aromatic Group Vibrations: The presence of the aromatic quinoline (B57606) ring is confirmed by several characteristic bands: orgchemboulder.com

Aromatic C-H Stretch: Found just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.

Aromatic C=C Stretch: These appear as a series of medium to sharp bands in the 1400-1600 cm⁻¹ region.

Table 2: Summary of Key IR Absorption Frequencies

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3000-3100C-H StretchAromatic RingMedium
2855-2962C-H StretchMethyl GroupsMedium
1620-1650C=O StretchConjugated Ketone (Amide)Strong
1400-1600C=C StretchAromatic RingMedium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₁H₁₁NO), the exact molecular weight is 173.0841 g/mol , which would be observed as the molecular ion peak (M⁺) in a high-resolution mass spectrum.

The fragmentation of alkylquinolines upon electron impact (EI) ionization often involves characteristic losses. cdnsciencepub.com The molecular ion is typically stable due to the aromatic system. Common fragmentation pathways for alkylquinolines and quinolones include: cdnsciencepub.comlibretexts.org

Loss of a methyl radical (•CH₃): A peak at M-15 (m/z 158) would be expected, resulting from the cleavage of one of the methyl groups.

Loss of carbon monoxide (CO): Following the initial fragmentation, the loss of a CO molecule from the quinolone ring is a common pathway, leading to a fragment at M-28. For example, the M-15 fragment could lose CO to give a peak at m/z 130.

Loss of HCN: Fragmentation of the nitrogen-containing heterocyclic ring can result in the loss of hydrogen cyanide (HCN, 27 Da). cdnsciencepub.com

The precise fragmentation pattern is reproducible and serves as a molecular fingerprint, confirming the presence of the quinolone core and the specific alkyl substituents. acdlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq The absorption maxima (λ_max) are characteristic of the electronic structure of the molecule. Molecules with conjugated systems like quinolones exhibit strong absorption in the UV region. deshbandhucollege.ac.inmatanginicollege.ac.in

The UV-Vis spectrum of this compound, like other 4-quinolone derivatives, is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netscispace.com

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons in the conjugated π-system of the quinoline ring. They typically appear as strong bands in the range of 220-280 nm and a lower-energy, strong band in the 300-350 nm region. researchgate.net

n → π Transitions:* This transition involves exciting a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital. These transitions are of lower intensity and occur at longer wavelengths, but they can sometimes be obscured by the more intense π → π* bands. uobabylon.edu.iq

Substituents on the quinolone ring can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). researchgate.net The methyl groups on this compound are expected to have a minor bathochromic (red shift) effect compared to the unsubstituted quinolone.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the characteristics of molecular structures. ambeed.com These theoretical investigations are crucial for understanding molecular behavior and are routinely used to complement experimental findings. chemscene.com Standard computational procedures include geometry optimization to find the most stable molecular conformation, prediction of spectroscopic data (such as NMR, IR, and UV-Vis), and analysis of the electronic landscape through frontier molecular orbitals and electrostatic potential maps. ambeed.comchemscene.com

For many related quinoline and quinazolinone structures, researchers have successfully employed these methods to understand their reactivity, stability, and potential applications. These studies involve optimizing the molecule's geometry, analyzing vibrational frequencies, and calculating NMR chemical shifts, often showing good correlation with experimental data. chemscene.com Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides key insights into chemical reactivity, and the mapping of the molecular electrostatic potential helps in identifying sites for nucleophilic and electrophilic attacks. The energy difference between the HOMO and LUMO levels, known as the band gap, is a critical parameter for assessing the molecule's kinetic stability and electronic properties.

However, a dedicated and comprehensive computational study applying these well-established theoretical methods specifically to this compound has not been identified in the public scientific domain. Consequently, detailed data on its optimized geometry, predicted spectroscopic parameters, HOMO-LUMO energy gap, and molecular electrostatic potential map are not available. The absence of such research means that a thorough, data-driven article on the computational profile of this compound cannot be constructed at this time. The generation of such specific data would necessitate a new, original computational study on this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Analysis of Electronic Structure and Reactivity

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, provide a quantitative framework for understanding the chemical reactivity and stability of a molecule. researchgate.netinformaticsjournals.co.in These parameters, including electronegativity (χ), chemical hardness (η), softness (S), electrophilicity (ω), and nucleophilicity (N), are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comchemrxiv.org

For quinolinone derivatives, these descriptors help in elucidating the relationship between structure, stability, and reactivity. researchgate.netinformaticsjournals.co.in

Electronegativity (χ) : Measures the molecule's tendency to attract electrons. informaticsjournals.co.in

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of resistance to change in electron distribution, with higher hardness indicating greater stability. informaticsjournals.co.inresearchgate.net Softness is the reciprocal of hardness and indicates the molecule's polarizability. rsc.org A large energy gap between HOMO and LUMO corresponds to high hardness and low reactivity. researchgate.net

Electrophilicity (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. informaticsjournals.co.inmdpi.com

Nucleophilicity (N) : This descriptor measures the molecule's ability to donate electrons. A good nucleophile is typically characterized by low values of chemical potential and electrophilicity. mdpi.com

In studies of related quinolinone structures, these quantum chemical parameters are calculated to predict their behavior in chemical reactions. rsc.orgnih.gov For instance, the analysis of a quinolin-2(1H)-one derivative showed that its high electronegativity and negative chemical potential indicate a strong tendency to attract electrons, making it an effective electrophile. informaticsjournals.co.in

Table 1: Illustrative Global Reactivity Descriptors for a Quinolinone Scaffold This table presents a hypothetical set of values for a quinolinone structure, based on calculations reported for similar compounds, to illustrate the typical output of such an analysis. Actual values for 1,6-Dimethylquinolin-4(1H)-one would require specific DFT calculations.

DescriptorFormulaSignificance
Electronegativity (χ) χ = -½ (EHOMO + ELUMO)Tendency to attract electrons
Chemical Hardness (η) η = ½ (ELUMO - EHOMO)Resistance to deformation of electron cloud
Chemical Softness (S) S = 1 / ηMeasure of polarizability
Electrophilicity Index (ω) ω = μ² / 2η (where μ ≈ ½ (EHOMO + ELUMO))Capacity to accept electrons
Nucleophilicity (N) N = EHOMO(Nucleophile) - EHOMO(TCE)Capacity to donate electrons

Noncovalent Interactions and Hirshfeld Surface Analysis

Noncovalent interactions (NCIs), such as hydrogen bonds and π–π stacking, play a critical role in the supramolecular assembly and crystal packing of molecules. uu.nlmdpi.comrsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govmdpi.com

For example, a study on the crystal structure of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one, a related quinolinone derivative, used Hirshfeld analysis to confirm that its crystalline structure was primarily stabilized by π–π, C—H⋯O, and C—H⋯N interactions. nih.gov For this compound, a similar analysis would be expected to reveal the key noncovalent forces governing its solid-state structure, such as interactions involving the carbonyl oxygen and the aromatic rings. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in drug design to predict the activity of new chemical entities without the need for their synthesis and testing. nih.govmdpi.com

Development of QSAR Models for Predicting Biological or Material Properties

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. nih.gov The three-dimensional structures of these molecules are optimized, often using DFT methods, and a large number of molecular descriptors (parameters that quantify various aspects of the molecule's structure) are calculated. nih.govnih.gov Using statistical techniques like Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR), a subset of these descriptors is selected to build a model that best correlates with the observed activity. nih.govresearchgate.net

For quinolinone and quinolone derivatives, QSAR models have been successfully developed to predict a range of properties, including:

Antitubercular Activity : A QSAR study on novel quinolinone-based thiosemicarbazones identified a model with high predictive power (R² = 0.83), guiding the design of new potent anti-TB compounds. nih.gov

Genotoxicity : A 3D-QSAR (CoMFA) model for quinolone antibiotics established a relationship between their genotoxicity and the steric and electrostatic properties at key positions on the quinolone ring. nih.gov

Antioxidant Properties : For 4-hydroxy quinolinone derivatives, QSAR has been used to correlate their antioxidant efficiency with calculated quantum chemical parameters. scirp.org

The validity and predictive capacity of these models are rigorously assessed using internal and external validation techniques, such as leave-one-out cross-validation (Q²_LOO) and analysis of variance (F-statistic). nih.gov

Correlation of Quantum Chemical Parameters with Observed Properties

A key aspect of QSAR is the correlation of calculated quantum chemical parameters with experimentally observed properties. scirp.orgscilit.com This allows for a rational interpretation of the model, linking specific molecular features to biological activity. For instance, a QSAR study on quinolinone-based anti-TB agents revealed that descriptors related to van der Waals volume, electron density, and electronegativity played a pivotal role in their activity. nih.gov

This correlation provides valuable insights for designing more effective molecules. The QSAR model for quinolone genotoxicity, for example, suggested that genotoxicity increases when substituents at the 1-position have a large volume and/or a positive charge. nih.gov Similarly, studies on other heterocyclic compounds have shown that descriptors representing polarizability, electronegativity, and surface area can be positively correlated with antitubercular activity. nih.gov

Table 2: Example of Quantum Descriptors Used in QSAR Models for Quinolinones This table lists descriptors found to be significant in QSAR studies of quinolinone derivatives and their typical correlation with biological activity.

Quantum DescriptorTypeCorrelation with ActivityReference
Van der Waals Volume StericCan be positive or negative depending on the target nih.govnih.gov
Electron Density ElectronicPositive correlation with anti-TB activity nih.gov
Electronegativity ElectronicPositive correlation with anti-TB activity nih.gov
Dipole Moment ElectronicCan influence receptor binding and solubility ijres.org
HOMO/LUMO Energies ElectronicCorrelate with reactivity and interaction potential scirp.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net It is an essential tool in structure-based drug design for predicting binding modes and affinities. nih.govrsc.org

Prediction of Binding Modes and Interactions with Biological Targets (e.g., enzymes)

Molecular docking simulations for this compound or its derivatives would involve placing the compound into the active site of a specific biological target. The simulation then explores various binding poses, scoring them based on factors like binding energy to identify the most stable and likely interaction mode. researchgate.netnih.gov

This analysis reveals crucial details about the binding, including:

Key Interactions : It identifies specific amino acid residues in the target's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other noncovalent forces. nih.govnih.gov

Binding Affinity : The docking score or calculated binding energy provides an estimate of how strongly the ligand binds to the target. nih.gov

Mechanism of Action : By understanding how a compound binds, researchers can hypothesize its mechanism of inhibition or activation. smolecule.com

Docking studies on related quinolinone compounds have successfully predicted their interactions with various enzymes. For instance, docking of quinolinone–thiosemicarbazone hybrids into the active site of a Mycobacterium tuberculosis receptor helped to rationalize their anti-TB activity. nih.gov Similarly, other quinoline (B57606) derivatives have been docked into targets like histone deacetylase and epidermal growth factor receptor (EGFR) to explain their anticancer activities. researchgate.netnih.gov For this compound, such simulations would be invaluable for identifying potential biological targets and guiding the development of derivatives with enhanced activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not prevalent in publicly accessible literature, the methodology is widely applied to the broader quinolone class to assess structural stability and interactions with biological targets. nih.govnih.gov

An MD simulation for a quinolone compound like this compound would typically involve generating a force field, which is a collection of equations and parameters that describe the potential energy of the system. nih.gov The simulation would then solve Newton's equations of motion for the system over a specified time, often in the nanosecond range, providing a trajectory of atomic positions. Analysis of this trajectory can reveal key information about the compound's flexibility, conformational changes, and the stability of its interactions with other molecules, such as proteins or enzymes. nih.govnih.gov For instance, computational docking of similar N-methyl-4-quinolones into the active sites of bacterial enzymes, followed by MD simulations, has been used to predict binding stability and inhibitory potential. nih.gov

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound (Note: This table is a representative example of data obtained from MD simulations and is not from a specific study on this compound.)

Simulation ParameterTypical Value/ObservationSignificance
Simulation Time 100 nsAssesses long-term stability and conformational sampling.
Root Mean Square Deviation (RMSD) Low, stable fluctuation (< 2 Å)Indicates the compound maintains a stable core structure throughout the simulation.
Root Mean Square Fluctuation (RMSF) Low for core rings; higher for methyl groupsReveals the flexibility of different parts of the molecule; the quinolone core is rigid while substituent groups are more mobile.
Solvent Accessible Surface Area (SASA) Stable valueSuggests no major unfolding or conformational changes that would alter its exposure to the solvent.

Tautomerism Studies (e.g., Keto-Enol Tautomerism of the 4(1H)-one Moiety)

The quinolone scaffold can theoretically exist in different tautomeric forms, primarily the keto form [4(1H)-one] and the enol form [4-hydroxyquinoline]. mdpi.comoup.com However, for this compound, the presence of the methyl group on the nitrogen atom (N1) effectively "locks" the molecule into the keto tautomer. researchgate.net This N-alkylation prevents the proton migration necessary to form the enol tautomer, meaning that this compound does not exhibit significant keto-enol tautomerism under normal conditions. researchgate.net

Studies on related 4-quinolones confirm that the keto form is overwhelmingly favored, both in the solid state and in solution. researchgate.netrsc.org Experimental evidence from NMR and X-ray crystallography on various quinolones, supported by Density Functional Theory (DFT) calculations, consistently shows that the 4(1H)-one structure is the more stable and predominant form. rsc.orgresearchgate.net The C4-oxygen bond length is characteristic of a C=O double bond, and the 13C NMR chemical shift for the C4 carbon appears in a region typical for a carbonyl group, further confirming the keto structure. researchgate.net The preference for the keto form is a critical aspect of the molecule's identity, influencing its electronic properties, aromaticity, and potential for intermolecular interactions. researchgate.netrsc.org

Table 2: Comparison of Tautomeric Forms for the General 4-Quinolone Scaffold

FeatureKeto Form (4(1H)-one)Enol Form (4-Hydroxyquinoline)Relevance to this compound
Structure Contains a C=O (carbonyl) group at C4 and an N-H or N-Alkyl group.Contains a C-OH (hydroxyl) group at C4 and a C=N bond in the pyridine (B92270) ring.The N1-methyl group fixes the structure in the keto form. researchgate.net
Stability Generally the more stable and predominant tautomer. researchgate.netrsc.orgLess stable; exists as a minor form in equilibrium only when N1 is unsubstituted.The inherent stability of the keto form is reinforced by N1-methylation.
Hydrogen Bonding Can act as a hydrogen bond acceptor (at C=O) and donor (if N-H is present).Can act as both a hydrogen bond donor (at O-H) and acceptor (at ring N).Acts as a hydrogen bond acceptor at the C4 carbonyl oxygen.
Spectroscopic Signature (¹³C NMR) C4 chemical shift is significantly downfield (~177 ppm), indicating a carbonyl carbon. researchgate.netC4 chemical shift is further upfield, characteristic of a hydroxyl-bearing aromatic carbon.The predicted spectrum would show a characteristic carbonyl peak.

Mechanistic Investigations in Biological Contexts

Enzyme Inhibition Mechanisms

The inhibitory potential of 1,6-Dimethylquinolin-4(1H)-one against various key enzymes is a primary area of theoretical interest, though specific experimental data is scarce. The general activity of the quinolone scaffold suggests potential interactions, but these have not been confirmed for this specific compound.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone compounds are well-known for their antibacterial effects, which are often mediated through the inhibition of DNA gyrase and topoisomerase IV. smolecule.comnih.gov These type II topoisomerases are essential for bacterial DNA replication, and their inhibition leads to the cessation of cell growth and eventual cell death. nih.gov The core mechanism involves the stabilization of the enzyme-DNA cleavage complex, which introduces lethal double-strand breaks into the bacterial chromosome. nih.govsgul.ac.uk While derivatives such as 4-hydroxy-1,6-dimethylquinolin-2(1H)-one are classified as quinolone antibiotics that inhibit bacterial DNA gyrase, specific studies confirming this activity for this compound are not available. evitachem.com Research on other quinolin-2(1H)-one derivatives has identified potent dual inhibitors of both DNA gyrase and topoisomerase IV. sgul.ac.ukplos.org

Targeting of Eukaryotic Topoisomerase II

Eukaryotic topoisomerase II is a crucial enzyme for managing DNA topology during replication and chromosome segregation in eukaryotic cells. nih.govbiorxiv.org It functions as a target for various anticancer drugs. While some quinolone derivatives have been shown to interact with eukaryotic topoisomerase II, there is no specific data from the conducted research indicating that this compound acts as an inhibitor of this enzyme. nih.govnih.gov

Modulation of Protein Kinases (e.g., EGFR, VEGFR)

The inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a key strategy in cancer therapy. Various quinazoline (B50416) and quinoline (B57606) derivatives have been developed as inhibitors of these kinases. nih.govnih.govresearchgate.netnih.gov For instance, certain quinazolinone derivatives have shown potent inhibitory activity against EGFR tyrosine kinase (EGFR-TK). nih.gov Similarly, novel quinoline derivatives have been designed and synthesized as inhibitors of VEGFR-2. researchgate.net However, no specific research has been found that demonstrates the modulation of EGFR or VEGFR by this compound.

Inhibition of Phosphoinositide 3-Kinases (PI3K)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer. oncotarget.complos.org This makes PI3K an attractive target for anticancer drug development. cancernetwork.com A number of heterocyclic compounds, including some with quinoline-like structures, have been investigated as PI3K inhibitors. oncotarget.comtermedia.pl Despite the general interest in this area, there is no specific evidence to suggest that this compound functions as an inhibitor of phosphoinositide 3-kinases.

Interference with Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a valid therapeutic strategy in oncology. lmaleidykla.ltnih.gov Several classes of compounds have been explored as HDAC inhibitors. Notably, research into 2-phenylquinoline-4-carboxylic acid derivatives has identified potent HDAC inhibitors. frontiersin.org However, the search did not yield any studies demonstrating that this compound interferes with HDAC activity.

Cellular Interaction Mechanisms

Due to the lack of specific studies on this compound, its precise cellular interaction mechanisms remain unknown. General quinoline derivatives are known to exert anticancer and antimicrobial effects by interacting with various biological macromolecules, including proteins and nucleic acids. smolecule.com The potential for such interactions exists for this compound, but this has not been experimentally verified in the available literature.

Mechanisms of Antioxidant Activity

While quinolinone derivatives, in general, are explored for their antioxidant potential, specific studies detailing the mechanisms of antioxidant activity for this compound are not available.

There is no specific information available in the scientific literature detailing the radical scavenging pathways of this compound.

Specific studies on the electron and hydrogen atom donation mechanisms of this compound as a mode of antioxidant activity have not been reported in the available literature.

Structure Activity Relationship Sar of 1,6 Dimethylquinolin 4 1h One Derivatives

Impact of N-Substitution (e.g., at N1) on Biological Profile

The nature of the N1-substituent can dramatically alter the biological profile. For instance, in the context of anticancer activity, replacing an ethyl group with a cyclopropyl (B3062369) group at the N1 position has been found to increase potency. mdpi.com Furthermore, the introduction of substituted phenyl or thiazole (B1198619) rings at this position can also have a beneficial effect on activity. mdpi.com In the development of antimalarial agents, N-alkyl and N-aryl substituted anilines have been successfully utilized, with both electron-donating and electron-withdrawing functional groups on the N-aryl substituent yielding potent compounds. rsc.org

Systematic studies have revealed that even subtle changes to the N1-substituent can have a profound impact. For example, in a series of anti-MERS-CoV inhibitors, the introduction of various alkyl and aryl groups at N1 was explored, highlighting the sensitivity of the biological activity to the steric and electronic properties of this substituent. nih.gov

Table 1: Impact of N1-Substitution on Biological Activity

N1-Substituent Observed Effect on Biological Activity Therapeutic Area Reference
Cyclopropyl Increased activity compared to ethyl Anticancer mdpi.com
Substituted Phenyl Beneficial effect Anticancer mdpi.com
Thiazole Ring Beneficial effect Anticancer mdpi.com
N-alkyl anilines Good to excellent yields of potent compounds Antimalarial rsc.org

Influence of Methyl Groups (at C-1 and C-6) on Activity and Selectivity

The methyl groups at the C-1 (N-methyl) and C-6 positions of 1,6-dimethylquinolin-4(1H)-one are defining features that contribute to its specific biological profile. The N1-methyl group, as discussed in the previous section, is a crucial component for activity.

Effect of Substituents at Other Positions (e.g., C-2, C-3, C-7) on Activity

Modifications at other positions of the quinolin-4(1H)-one scaffold, namely C-2, C-3, and C-7, have been extensively studied to optimize biological activity.

C-2 Position: The nature of the substituent at the C-2 position can significantly impact potency. For antineoplastic activity, alkyl groups at C-2 have been found to be more advantageous than aryl groups. mdpi.com Conversely, for certain antiviral applications, extensive exploration of substitutions at the C-2 position, including piperidine, morpholine, and n-butyl amine, was undertaken to optimize inhibitory effects. nih.gov Some studies have indicated that a small ring at the C-2 position can improve anticancer activity. rsc.org

C-3 Position: The C-3 position is another critical site for modification. The introduction of amide, ester, and various heterocyclic groups like azoles at this position has been shown to enhance anticancer activity. rsc.org In the context of anti-MERS-CoV inhibitors, 3-acyl groups were a key feature of the pharmacophore. nih.gov For potent antitumor activity, a cyano group at the C-3 position has been identified as an important feature. researchgate.net

C-7 Position: The C-7 position is frequently targeted for substitution to improve the pharmacological profile. The presence of a methoxy (B1213986) group at C-7 is a key pharmacophore in some antimalarial quinolones, such as the endochin-like compounds. nih.govacs.org In general, for anticancer applications, alkoxy groups at the C-7 position are considered important for optimal activity. researchgate.net The introduction of a 7-nitro group in some quinazolinone derivatives has been shown to result in high anti-inflammatory activity. semanticscholar.org

Table 2: Influence of Substituents at C-2, C-3, and C-7 on Biological Activity

Position Substituent Type Observed Effect Therapeutic Area Reference
C-2 Alkyl groups More advantageous than aryl groups Anticancer mdpi.com
C-2 Small ring Improved activity Anticancer rsc.org
C-3 Amide, Ester, Azoles Enhanced activity Anticancer rsc.org
C-3 Cyano group Important for optimal activity Anticancer researchgate.net
C-7 Methoxy group Essential pharmacophore Antimalarial nih.govacs.org
C-7 Alkoxy groups Important for optimal activity Anticancer researchgate.net

Role of Planarity and Extended Conjugation on Molecular Interactions

The planarity of the quinoline (B57606) ring system and the presence of an extended π-conjugated system are fundamental to the molecular interactions of this compound and its derivatives with biological targets. The planar nature of the quinoline core allows for effective π-π stacking interactions with aromatic residues in proteins and intercalation with DNA, which is a crucial mechanism for the anticancer activity of some quinoline derivatives. orientjchem.orgnih.gov

The structure of 2,6-dimethylquinolin-4(1H)-one itself is planar, with a very small dihedral angle between the two rings. researchgate.net This planarity facilitates strong intermolecular interactions. nih.govacs.org

Advanced Applications in Materials Science and Chemical Synthesis

Role as Precursors and Intermediates in Fine Chemical Synthesis

Quinolin-4(1H)-one and its derivatives are valuable scaffolds in organic synthesis, serving as precursors and intermediates for more complex molecules. smolecule.comnih.govresearchgate.net The synthesis of quinolone derivatives can be achieved through various established methods, such as the Conrad-Limpach-Knorr and Doebner multicomponent reactions, which allow for the construction of the core quinolone structure. mdpi.com These synthetic routes provide access to a wide range of substituted quinolones, which can then be further functionalized.

For instance, related compounds like 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones have been synthesized as precursors for antioxidants. researchgate.net The reactivity of the quinolone nucleus, including the potential for electrophilic substitution on the benzene (B151609) ring and reactions at the carbonyl group and the nitrogen atom, makes it a versatile building block. smolecule.com The presence of the methyl groups in 1,6-Dimethylquinolin-4(1H)-one can influence its reactivity and solubility, making it a useful starting material for the synthesis of a variety of organic compounds. smolecule.com Its derivatives are explored for pharmaceutical applications due to their potential therapeutic effects. smolecule.com

Development as Building Blocks for Quinoline-Based Polymers and Conjugated Systems

Quinoline (B57606) derivatives are recognized for their potential in the development of advanced materials, including polymers and semiconductors, owing to their distinct electronic and photophysical properties. scbt.combldpharm.com The aromatic and heterocyclic nature of the quinoline ring system allows for the creation of conjugated polymers with interesting optoelectronic characteristics. These materials are being investigated for a variety of applications in organic electronics. european-mrs.com

While specific examples of this compound being used as a monomer for polymerization are not extensively documented in the reviewed literature, the broader class of quinoline compounds serves as important building blocks in materials science. scbt.com The potential exists to incorporate the this compound unit into polymer backbones or as pendant groups to tailor the properties of the resulting materials for specific applications.

Exploration in Functional Materials

The exploration of quinoline derivatives extends to their application in functional materials, particularly in the fields of organic electronics.

Organic semiconductors are a class of materials that exhibit semiconductor properties and are based on carbon-containing molecules and polymers. european-mrs.com They are of significant interest for applications in flexible displays, sensors, and solar cells. european-mrs.com The performance of these devices is intrinsically linked to the molecular structure and packing of the organic semiconductor. Quinoline derivatives, with their fused aromatic ring system, are among the heterocyclic compounds investigated for such applications. scbt.com The ability to modify their structure, such as by introducing methyl groups in this compound, allows for the tuning of their electronic properties, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Organic photodetectors (OPDs) are devices that convert light into an electrical signal and are a key component in various optoelectronic systems. mdpi.com The active layer of an OPD often consists of a blend of electron-donating and electron-accepting organic materials. mdpi.com Materials with tunable bandgaps are crucial for detecting light at specific wavelengths. mdpi.com The development of novel organic materials is a continuous effort to improve the performance of photodetectors, including their sensitivity and response speed. mdpi.commdpi.com While direct application of this compound in photodetectors is not explicitly detailed, the broader family of quinoline-based compounds is being explored for their utility in organic electronics, which includes photodetector applications. scbt.com

Corrosion Inhibition Studies

Quinoline derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic environments. jmaterenvironsci.combohrium.comias.ac.innajah.edu Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. jmaterenvironsci.combiointerfaceresearch.com

The primary mechanism of corrosion inhibition by quinoline derivatives involves their adsorption onto the metal surface. jmaterenvironsci.comias.ac.in This adsorption can occur through several interactions:

Electrostatic Interaction: In acidic solutions, the metal surface is often positively charged. The quinoline molecule, with its heteroatoms (nitrogen and oxygen), can become protonated and then adsorb onto the metal surface via electrostatic attraction to counter-ions (like Cl⁻) that have already adsorbed. semanticscholar.org

Chemisorption: The nitrogen and oxygen atoms in the quinolin-4(1H)-one structure possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms (e.g., iron), leading to the formation of coordinate covalent bonds. The π-electrons of the aromatic rings can also interact with the metal surface. bohrium.combiointerfaceresearch.com This chemical adsorption generally results in a more stable and effective protective layer. bohrium.com

The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. jmaterenvironsci.comscispace.comresearchgate.net Studies on various quinoline derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comias.ac.inbohrium.com

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the relationship between the molecular structure of quinoline inhibitors and their inhibition efficiency. scispace.combohrium.combioline.org.brdeakin.edu.au These calculations help in determining parameters such as the energy of the HOMO and LUMO, the energy gap (ΔE), and the dipole moment, which provide insights into the adsorption behavior and reactivity of the inhibitor molecules. scispace.combioline.org.br A higher HOMO energy indicates a greater tendency to donate electrons to the metal, while a lower LUMO energy suggests a higher affinity to accept electrons from the metal, both of which can enhance the strength of the adsorption. bioline.org.br

The following table summarizes findings on the corrosion inhibition properties of various quinoline derivatives, providing a basis for understanding the potential behavior of this compound.

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Adsorption Isotherm Inhibition Type Key Findings
5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8)Mild Steel1.0 M HClIncreases with concentrationLangmuirMixedInhibition efficiency decreases with increasing temperature. jmaterenvironsci.com
1-Amino-4,7-dimethyl-6-nitro-1H- quinolin-2-one (ADNQ2O)Carbon Steel3.5% NaCl89.88LangmuirMixedThe inhibition action is caused by the adsorption process. scispace.comresearchgate.net
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)Mild Steel1 M HCl93.4 at 500 ppm--Inhibition efficiency increases with concentration and decreases with increasing immersion time. biointerfaceresearch.com
5-(ethoxymethyl)-2-methylquinoline-8-ol (Q)Mild Steel1.0 M HClHighLangmuirMixedAdsorption involves chemisorption. bohrium.com
5-((2-aminoethoxy)methyl)-2-methylquinoline-8-ol (QN)Mild Steel1.0 M HClHighLangmuirMixedQN was slightly more effective than Q. bohrium.com
2-chloro quinoline 3-carbaldehyde (CQC)Mild Steel1N HClEfficient-MixedAdsorption on the steel surface occurs through active centers in the molecule. ias.ac.in
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA)Mild Steel1N HClEfficient-MixedBoth CQC and CQA were effective corrosion inhibitors. ias.ac.in
5-(azidomethyl)quinolin-8-ol (8QN3)Mild Steel1 M HCl90 at 5x10⁻³ M-MixedInhibition occurs by adsorbing on the steel surface. najah.edu

Correlation with Electronic Properties and Molecular Structure

The relationship between the molecular structure and electronic properties of this compound is fundamental to understanding its potential in advanced materials. The quinolin-4(1H)-one core is an electron-rich heterocyclic system, and the introduction of substituents like the methyl groups at the N1 and C6 positions significantly influences its electronic distribution and, consequently, its chemical behavior.

The molecular structure of quinolinone derivatives is typically planar. For instance, the closely related isomer, 2,6-dimethylquinolin-4(1H)-one, has a planar molecular structure, with the dihedral angle between the two rings being only 2(1)°. researchgate.net This planarity is crucial as it facilitates π-π stacking interactions in the solid state, which can influence bulk electronic properties such as conductivity. The structure of this compound is expected to share this essential planarity.

Theoretical studies, such as those using Density Functional Theory (DFT), on similar quinoline derivatives have shown that the positions of substituents have a marked effect on the electronic bandgap. researchgate.net For example, altering the position of a methyl group on the quinoline ring can decrease the bandgap energy. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are directly tied to the molecular geometry. The electron-donating nature of the two methyl groups in this compound influences the electron density of the quinoline ring system. Specifically, the N-methyl group directly affects the electron density at the carbonyl group, while the C6-methyl group modulates the electronic character of the fused benzene ring.

Table 1: Predicted Structural and Electronic Parameters for this compound Note: This table is generated based on data from analogous quinoline derivatives.

Parameter Predicted Value/Characteristic Significance
Molecular Formula C₁₁H₁₁NO Defines the elemental composition. nih.gov
Molecular Weight 173.21 g/mol Basic physical property. nih.gov
Core Structure Planar quinolin-4(1H)-one Facilitates π-stacking and charge transport. researchgate.net
Substituent Effects N1-methyl and C6-methyl groups are electron-donating Modulates HOMO/LUMO energy levels and reactivity. researchgate.net
HOMO-LUMO Gap Moderate Determines electronic transitions and optical properties. researchgate.net
Dipole Moment Non-zero Influences solubility and intermolecular interactions. researchgate.net

Ligand Chemistry: Coordination with Metal Ions for Novel Complexes

The this compound molecule possesses characteristic functional groups, specifically the carbonyl oxygen and the quinoline ring nitrogen, that make it a promising candidate as a ligand in coordination chemistry. Although direct studies on its complexation are not widely reported, the behavior of analogous quinolinone-based ligands provides significant insight into its potential to form novel metal complexes.

Quinoline derivatives frequently act as bidentate or tridentate ligands, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of a carbonyl or hydroxyl group. researchgate.net In the case of this compound, the carbonyl oxygen at the C4 position and the heterocyclic nitrogen at the N1 position are potential coordination sites. The presence of the methyl group on the nitrogen might create steric hindrance, potentially influencing the mode of coordination compared to N-unsubstituted analogs.

Research on related hydrazone derivatives of quinoline has demonstrated their ability to form stable complexes with a wide range of transition metal ions, including Cu(II), Ni(II), Co(II), Zn(II), Zr(IV), V(IV), Ru(III), and Cd(II). researchgate.netnih.gov These complexes are typically synthesized by refluxing the ligand with a stoichiometric amount of the corresponding metal salt in a suitable solvent like ethanol. nih.gov

The resulting metal chelates are often colored, stable in air, and possess distinct geometries, such as octahedral, tetrahedral, or square-planar, depending on the metal ion and the ligand-to-metal ratio. researchgate.netnih.gov Characterization of these complexes is commonly performed using techniques like FT-IR, UV-Vis spectroscopy, NMR, and mass spectrometry. For example, in the FT-IR spectra of metal complexes of related ligands, a shift in the ν(C=O) (carbonyl) stretching frequency upon complexation indicates the involvement of the carbonyl oxygen in bonding to the metal ion. sciepub.com Similarly, new bands appearing in the far-IR region can be assigned to ν(M-O) and ν(M-N) vibrations, confirming coordination. researchgate.net

The electronic spectra of these complexes provide information about their geometry. The d-d transitions observed in the visible region are characteristic of the specific coordination environment of the metal ion. nih.gov The formation of these novel complexes opens avenues for applications in catalysis, materials science, and as biologically active agents. sciepub.comsciepub.com

Table 2: Properties of Metal Complexes with Analogous Quinoline-Based Ligands Note: This table summarizes findings from research on ligands structurally related to this compound.

Metal Ion Typical Geometry Coordination Mode Analytical Evidence Reference
Co(II) Octahedral Tridentate (N,N,O) Magnetic moment, electronic spectra researchgate.net
Ni(II) Tetrahedral Bidentate (N,O) Spectral and magnetic data researchgate.net
Cu(II) Square-planar Bidentate (N,O) Spectral data, elemental analysis researchgate.net
Zn(II) Tetrahedral Bidentate (N,O) ¹H-NMR, IR spectra researchgate.net
Zr(IV) Octahedral Bidentate (N,O) Mass spectra, IR, UV-Vis nih.gov
Ru(III) Octahedral Bidentate (N,O) Magnetic data, TGA, IR nih.gov

Future Research Directions and Outlook

Exploration of Stereoselective Synthetic Pathways for Chiral Analogs

The introduction of chirality into drug molecules can have profound effects on their pharmacological profiles, often leading to enhanced potency, selectivity, and reduced side effects. The development of stereoselective synthetic methods for producing chiral analogs of 1,6-dimethylquinolin-4(1H)-one is a critical next step.

Current strategies for asymmetric synthesis of quinoline (B57606) and quinolone derivatives offer a strong starting point. These include:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids, N-heterocyclic carbenes (NHCs), and metal complexes with chiral ligands (e.g., copper, iridium, ruthenium), has proven effective in the enantioselective synthesis of various quinoline-based structures. d-nb.infoacs.orgajchem-b.comnih.govthieme-connect.com For instance, organocatalytic methods, employing chiral Brønsted acids or secondary amines, have been successfully used for the atroposelective synthesis of quinolines and the enantioselective synthesis of functionalized pyrrolo[3,2-c]quinolines. acs.orgnih.gov Copper-catalyzed asymmetric addition of Grignard reagents to quinolone derivatives represents another powerful tool for creating chiral centers with high enantioselectivity. d-nb.info These established catalytic systems could be adapted and optimized for the stereoselective synthesis of chiral this compound analogs.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, hydroxy acids, or carbohydrates, to construct complex chiral molecules. escholarship.orgresearchgate.netresearchgate.net By incorporating these chiral building blocks into the quinolone scaffold, a diverse library of enantiomerically pure analogs of this compound could be generated. This method offers a straightforward way to introduce specific stereocenters into the final molecule. escholarship.org

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can effectively control the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary can be removed, yielding the enantiomerically enriched target molecule. This strategy could be employed in the synthesis of chiral derivatives of this compound.

Future research in this area should focus on developing and optimizing these stereoselective methods specifically for the this compound scaffold. The successful synthesis of a variety of chiral analogs will be crucial for investigating their structure-activity relationships and identifying candidates with improved biological activities.

In Silico Design and Virtual Screening for Novel Derivatives

Computational approaches, such as in silico design and virtual screening, have become indispensable tools in modern drug discovery, offering a time- and cost-effective means of identifying promising new drug candidates. acs.org These methods can be powerfully applied to the discovery and optimization of novel derivatives of this compound.

Virtual Screening: Large chemical libraries can be computationally screened against a specific biological target to identify potential "hits" with high binding affinities. acs.org For this compound, this would involve identifying a relevant biological target and then using docking simulations to predict the binding modes and affinities of a vast number of virtual compounds based on its scaffold. This approach can rapidly narrow down the number of compounds that need to be synthesized and tested experimentally.

In Silico Design and QSAR: By analyzing the structure-activity relationships (SAR) of a series of known active compounds, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models can then be used to predict the biological activity of novel, untested derivatives of this compound. This allows for the rational design of new molecules with potentially enhanced properties. The process involves identifying key structural features and physicochemical properties that correlate with biological activity and using this information to guide the design of new analogs.

The integration of these in silico methods into the research workflow for this compound will enable a more targeted and efficient discovery of novel derivatives with desired biological activities.

Integration of Computational and Experimental Approaches for Rational Design

The most effective strategy for drug discovery and development involves a synergistic interplay between computational and experimental methods. The rational design of novel this compound derivatives will be greatly enhanced by such an integrated approach.

This iterative cycle would typically involve:

Computational Prediction: Utilizing molecular modeling, virtual screening, and QSAR studies to design and prioritize a set of novel this compound derivatives with predicted high activity and favorable drug-like properties.

Chemical Synthesis: Synthesizing the computationally prioritized compounds using efficient and stereoselective methods as discussed previously.

Experimental Evaluation: Testing the synthesized compounds in relevant biological assays to determine their actual activity and properties.

Data Analysis and Model Refinement: Using the experimental data to refine and improve the initial computational models, leading to more accurate predictions in the next round of design.

This integrated approach ensures that synthetic efforts are focused on the most promising candidates, accelerating the discovery process and increasing the likelihood of success. The rational design of fluorescent probes based on a quinoline scaffold is a prime example of how this integration can lead to the development of valuable research tools.

Investigation of Multifunctional Derivatives with Synergistic Activities

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop multifunctional drugs with synergistic activities. This can lead to improved efficacy, reduced drug resistance, and a better side-effect profile. The quinoline scaffold is a well-established pharmacophore found in numerous drugs, and its combination with other bioactive moieties holds significant potential.

Future research should explore the synthesis of hybrid molecules incorporating the this compound core with other pharmacologically active groups. For example, quinoline-based hybrids have been investigated for their antimalarial and anticancer activities. The combination of the quinoline nucleus with other heterocyclic systems or known bioactive fragments could lead to the discovery of novel derivatives of this compound with enhanced or entirely new biological activities. This approach allows for the simultaneous modulation of multiple biological targets, which can be particularly advantageous in treating complex diseases.

Development of Sustainable and Green Synthetic Protocols for Scale-Up

As promising drug candidates emerge, the development of sustainable and environmentally friendly synthetic methods for their large-scale production becomes crucial. Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound and its derivatives, several green chemistry approaches can be explored:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, making it an attractive alternative to conventional heating methods.

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with more environmentally benign alternatives and utilizing reusable or biodegradable catalysts can significantly reduce the environmental impact of the synthesis.

One-Pot and Multicomponent Reactions: Designing synthetic routes that involve one-pot or multicomponent reactions can improve efficiency by reducing the number of purification steps and minimizing waste generation.

Q & A

Q. What are the established synthetic routes for 1,6-dimethylquinolin-4(1H)-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization of substituted aniline precursors. Key steps include:

  • Friedländer condensation : Reacting 2-aminobenzaldehyde derivatives with ketones (e.g., acetylacetone) under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the quinoline backbone .
  • Methylation : Introducing methyl groups via nucleophilic substitution or alkylation agents like methyl iodide. Optimization may involve temperature control (60–100°C) and catalysts (e.g., K₂CO₃) to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. How should researchers characterize this compound to confirm structural integrity?

Comprehensive characterization requires:

  • Spectroscopy : ¹H/¹³C NMR to verify methyl group positions and quinolinone framework. IR spectroscopy confirms carbonyl (C=O) stretches near 1660–1680 cm⁻¹ .
  • Mass spectrometry : HRMS or ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 188.1) .
  • X-ray crystallography : Resolve crystal packing and substituent orientation (applicable if single crystals are obtained) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous quinolinones:

  • Toxicity : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C for long-term stability .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities toward targets (e.g., enzymes in cancer or microbial pathways). Focus on substituent effects at C-3 and C-8 positions .
  • QSAR models : Corrogate electronic parameters (Hammett σ) or steric bulk (Taft constants) with experimental IC₅₀ values to prioritize derivatives .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .

Q. What strategies resolve contradictions in reported biological activity data for quinolinone derivatives?

  • Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to account for variability .
  • Metabolic stability assays : Use liver microsomes (human/rodent) to assess if conflicting in vivo/in vitro results stem from rapid metabolite formation .
  • Crystallographic analysis : Resolve target-ligand complexes (e.g., via X-ray or Cryo-EM) to confirm binding modes and rule off-target effects .

Q. What catalytic systems improve the efficiency of dihydroquinolinone annulation reactions?

  • Palladium catalysis : Pd(OAc)₂ with ligands (Xantphos) enables carbonylative cyclization of aryl halides and amines, yielding 3,4-dihydroquinolin-2(1H)-ones at 80–100°C under CO atmosphere .
  • Organocatalysis : Proline derivatives facilitate asymmetric Michael additions, achieving enantioselectivity >90% ee in dihydroquinolinone synthesis .
  • Photoredox catalysis : Ru(bpy)₃²⁺ under blue LED drives radical-mediated cyclization, reducing reaction times from hours to minutes .

Methodological Challenges and Solutions

Q. How can researchers address low yields in Friedländer condensations for quinolinone synthesis?

  • Solvent optimization : Replace traditional acetic acid with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce side reactions .
  • Microwave assistance : 30-minute irradiation at 120°C improves yields by 20–30% compared to conventional heating .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ or Bi(OTf)₃) to accelerate imine formation and cyclization .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Identify distinct diffraction patterns for polymorphs (e.g., Form I vs. Form II) .
  • DSC/TGA : Measure melting points and thermal decomposition profiles to assess stability .
  • Solid-state NMR : Resolve ¹³C chemical shifts influenced by crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.